molecular formula C16H27N3O B7354258 (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol

Cat. No. B7354258
M. Wt: 277.40 g/mol
InChI Key: MAHMRBIISZMVNW-GNXJLENFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mechanism of Action

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are mainly expressed in the brain, and they play important roles in regulating neurotransmitter release, neuronal excitability, and inflammation. By blocking adenosine A2A receptors, this compound 58261 can modulate the activity of dopaminergic and glutamatergic neurons, reduce neuroinflammation, and improve neuronal survival.
Biochemical and physiological effects:
This compound 58261 has been shown to have various biochemical and physiological effects in different disease models. In Parkinson's disease, this compound 58261 can increase the level of dopamine in the striatum, reduce the level of glutamate in the cortex, and reduce the level of pro-inflammatory cytokines in the brain. In Huntington's disease, this compound 58261 can reduce the level of mutant huntingtin protein, increase the level of brain-derived neurotrophic factor (BDNF), and improve the survival of striatal neurons. In cancer, this compound 58261 can inhibit the proliferation, migration, and invasion of cancer cells, and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 in lab experiments include its high selectivity, potency, and specificity for adenosine A2A receptors. However, the limitations of using this compound 58261 in lab experiments include its low solubility, low bioavailability, and potential off-target effects.

Future Directions

There are several future directions for the research of (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261. First, more studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound 58261 in different disease models. Second, more studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound 58261, such as improving its solubility, bioavailability, and selectivity. Third, more studies are needed to explore the potential combination therapy of this compound 58261 with other drugs or therapies, such as gene therapy, stem cell therapy, or immunotherapy. Fourth, more studies are needed to investigate the potential side effects and toxicity of this compound 58261 in different animal models and human subjects. Fifth, more studies are needed to translate the preclinical findings of this compound 58261 into clinical trials and ultimately into clinical practice.

Synthesis Methods

The synthesis of (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 involves several steps, including the protection of the amine group, the formation of the imidazole ring, the deprotection of the amine group, and the final coupling reaction. The overall yield of this compound 58261 is around 20%, and the purity can be further improved by recrystallization.

Scientific Research Applications

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound 58261 has been shown to improve motor function and reduce the severity of dyskinesia in animal models. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor and cognitive function in animal models. In cancer, this compound 58261 has been shown to inhibit the growth and metastasis of various cancer cells.

properties

IUPAC Name

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c20-14-8-4-7-13(14)11-19-15(16-17-9-10-18-16)12-5-2-1-3-6-12/h9-10,12-15,19-20H,1-8,11H2,(H,17,18)/t13-,14+,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHMRBIISZMVNW-GNXJLENFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=CN2)NCC3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2=NC=CN2)NC[C@H]3CCC[C@@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.